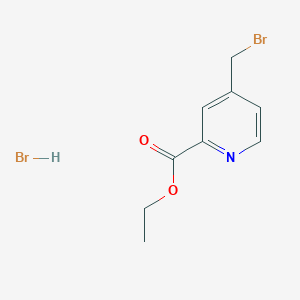
(S)-1-(3,5-Dichlorophenyl)-1,3-propanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(3,5-Dichlorophenyl)-1,3-propanediol is a chiral compound characterized by the presence of two chlorine atoms on the phenyl ring and a hydroxyl group on the propanediol chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,5-Dichlorophenyl)-1,3-propanediol typically involves the reaction of 3,5-dichlorobenzaldehyde with a suitable chiral reagent to introduce the chiral center. This is followed by reduction and protection steps to yield the desired compound. Common reagents used in this synthesis include sodium borohydride for reduction and protecting groups such as tert-butyldimethylsilyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
化学反应分析
Types of Reactions
(S)-1-(3,5-Dichlorophenyl)-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products Formed
The major products formed from these reactions include various substituted phenylpropanediol derivatives, ketones, and alcohols, depending on the specific reaction conditions and reagents used.
科学研究应用
(S)-1-(3,5-Dichlorophenyl)-1,3-propanediol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral reagent in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
作用机制
The mechanism of action of (S)-1-(3,5-Dichlorophenyl)-1,3-propanediol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of cellular signaling, and changes in gene expression.
相似化合物的比较
Similar Compounds
- 3-(3,5-Dichlorophenyl)propionic acid
- (3,5-Dichlorophenyl)methanol
- 3,4-Dichlorophenylboronic acid
Comparison
Compared to these similar compounds, (S)-1-(3,5-Dichlorophenyl)-1,3-propanediol is unique due to its chiral center and the presence of two hydroxyl groups on the propanediol chain. This structural difference imparts distinct chemical properties and reactivity, making it valuable for specific applications in asymmetric synthesis and chiral chemistry.
属性
分子式 |
C9H10Cl2O2 |
|---|---|
分子量 |
221.08 g/mol |
IUPAC 名称 |
1-(3,5-dichlorophenyl)propane-1,3-diol |
InChI |
InChI=1S/C9H10Cl2O2/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5,9,12-13H,1-2H2 |
InChI 键 |
NWVCINURMYBGFG-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1Cl)Cl)C(CCO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


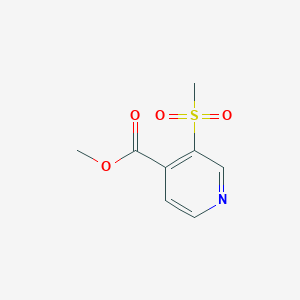
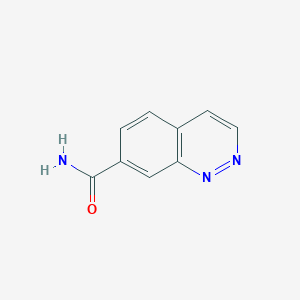
![Ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13669039.png)
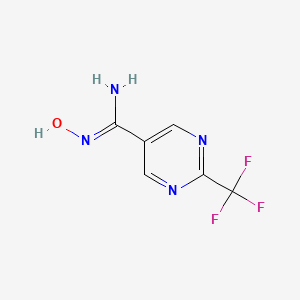
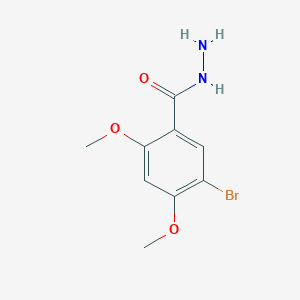
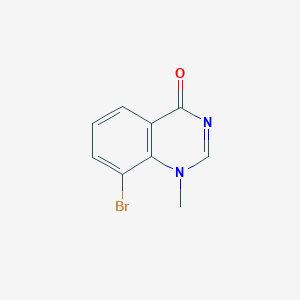

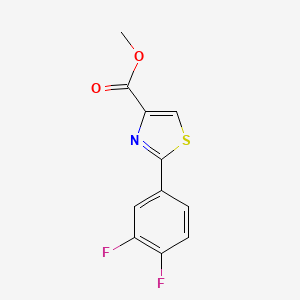
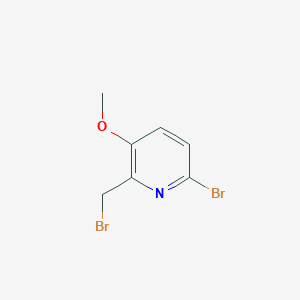
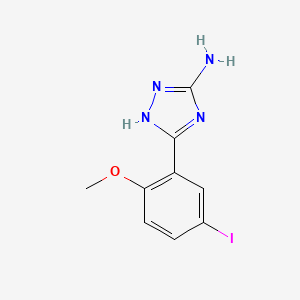

![3-Chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13669088.png)
![6-Chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13669100.png)
